molecular formula C16H11NO2 B1209130 Dubamine CAS No. 6808-65-7

Dubamine

Cat. No. B1209130
CAS RN: 6808-65-7
M. Wt: 249.26 g/mol
InChI Key: VQHLFUQPZRTKIV-UHFFFAOYSA-N
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Description

Dubamine is a member of quinolines . It is a natural product found in Dictamnus albus . It is an organic chemical of the catecholamine and phenethylamine families .


Synthesis Analysis

Dubamine is synthesized from the alkaloid dubamine. 5′-Nitro- ( 2 ) and 5′-aminodubamine ( 3 ) were sequentially synthesized from the alkaloid dubamine . Condensation of 3 with 15 aldehydes gave imines, reduction of which produced secondary amines .


Molecular Structure Analysis

The molecular formula of Dubamine is C16H11NO2 . The average mass is 249.264 Da and the monoisotopic mass is 249.078978 Da .


Chemical Reactions Analysis

The electrochemical and chemical reaction pathway for polydopamine (PDA) formation in aqueous solutions requires the synthesis of 5,6-indolequinone from DA .


Physical And Chemical Properties Analysis

Dubamine has a molecular weight of 249.26 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 1 . The Exact Mass is 249.078978594 g/mol and the Monoisotopic Mass is 249.078978594 g/mol . The Topological Polar Surface Area is 31.4 Ų .

Scientific Research Applications

1. Polyamine Research and Clinical Medicine

Dubamine, as part of the broader category of polyamines, has significant implications in clinical medicine. The study of polyamines has evolved from basic research to practical applications in various medical fields. This includes potential treatments for human malignancies, hyperproliferative skin diseases, and parasitic infections, among others. The role of polyamines in cell differentiation and their potential application in microbial and viral diseases are also areas of active investigation (Jänne et al., 1983).

2. Alkaloids from Plants and Their Effects

Dubamine, isolated from plants like Haplophyllum griffithianum, exhibits various pharmacological activities. These activities include analgesic, anticonvulsive, and possibly anticancer effects. Alkaloids from this genus are also used in traditional medicine for treating diseases in both animals and humans (Kodirova et al., 2011).

3. Synthesis and Cytotoxicity of Dubamine Derivatives

The synthesis of derivatives of dubamine, such as 5′-Nitro- and 5′-aminodubamine, and their cytotoxic effects on HeLa and HEp-2 cells have been studied. This research suggests potential therapeutic applications in cancer treatment, as some derivatives showed activity at levels comparable to established drugs like cisplatin (Niyazmetov et al., 2020).

4. Antiprotozoal Activity of Alkaloids

Dubamine, among other alkaloids, has been investigated for its antiprotozoal activity. This research is crucial in understanding the potential of dubamine in treating diseases caused by parasitic protozoa, which could have significant implications for global health, especially in developing countries (Osorio et al., 2010).

5. Potential Anti-inflammatory Properties

Dubamine's potential anti-inflammatory properties have been explored in various studies, with implications for the treatment of inflammatory conditions. This line of research aligns with the traditional uses of plants containing dubamine and highlights its potential as a natural remedy for inflammation-related disorders (Shepherd et al., 2018).

Mechanism of Action

Dopamine controls motor functions, motivation, and reward-related learning through G-protein coupled receptor signaling . The current working model is that upon release, dopamine diffuses to influence many target cells via widespread receptors .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c1-2-4-13-11(3-1)5-7-14(17-13)12-6-8-15-16(9-12)19-10-18-15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHLFUQPZRTKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326933
Record name Dubamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dubamine

CAS RN

6808-65-7
Record name 2-(1,3-Benzodioxol-5-yl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6808-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dubamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Dubamine?

A1: Dubamine is a 2-arylquinoline alkaloid found in plants of the Rutaceae family, particularly in the Haplophyllum genus. [, ] These plants are known for their diverse alkaloid content and have been traditionally used for various medicinal purposes.

Q2: How is Dubamine synthesized?

A2: Several synthetic routes for Dubamine have been developed. Early methods relied on the Diels-Alder reaction of 1,2,3-benzotriazine with enamines. [, , ] More recently, researchers have explored metal-free total synthesis approaches using dihydroquinolin-4-ones as common precursors, allowing for the creation of Dubamine and structurally diverse analogs. [] Another method utilizes trans-dichlorobis(XPhos)palladium(II) as a precatalyst in Suzuki–Miyaura cross-coupling reactions to efficiently synthesize Dubamine. []

Q3: Are there any studies on the Structure-Activity Relationship (SAR) of Dubamine?

A4: Yes, researchers have investigated the impact of structural modifications on the biological activity of Dubamine. Studies exploring the synthesis and cytotoxicity of Dubamine derivatives highlight the influence of substituent groups on its potency. [, ]

Q4: What analytical techniques are used to characterize and quantify Dubamine?

A5: Mass spectrometry has been employed to elucidate the structure of Dubamine. [] Other common techniques for alkaloid analysis likely used in Dubamine research include various chromatographic methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography) coupled with detectors like mass spectrometry or UV-Vis spectrophotometry. []

Q5: What is known about the stability of Dubamine?

A5: Although the provided research doesn't delve into the specific stability profile of Dubamine, it's worth noting that alkaloids, in general, can exhibit varying degrees of stability depending on factors like pH, temperature, and exposure to light. Further research is needed to determine Dubamine's stability under various conditions.

Q6: Is there any information on the environmental impact of Dubamine?

A6: The provided abstracts do not offer insights into the ecotoxicological effects or environmental degradation of Dubamine. Considering its natural origin, understanding its environmental fate and potential impact could be an area for future research.

Q7: Has Dubamine been used in any practical applications?

A9: While the provided research primarily focuses on the synthesis and characterization of Dubamine and its derivatives, its potential applications stem from the biological activities reported for related quinoline alkaloids. [] These compounds have shown promise in various areas, including medicine and agriculture, suggesting that Dubamine might hold similar potential, warranting further investigation.

Q8: What is the historical context of Dubamine research?

A10: The study of Dubamine is intertwined with the broader exploration of alkaloids from the Haplophyllum genus. Research on these plants, known for their traditional medicinal uses, has led to the isolation and characterization of numerous alkaloids, including Dubamine. [] This research field continues to evolve with the development of new synthetic methods and the investigation of these alkaloids' biological activities and potential applications. [, , ]

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